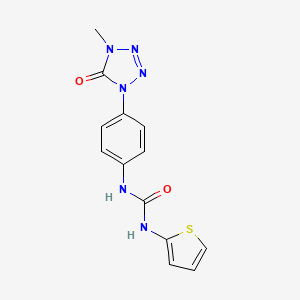
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H12N6O2S and its molecular weight is 316.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(thiophen-2-yl)urea is a complex organic molecule that integrates a tetrazole ring and a thiophene moiety, both of which are known for their diverse biological activities. This article aims to explore the biological activity of this compound based on available literature, focusing on its pharmacological potential, mechanisms of action, and structure-activity relationships.
Structural Characteristics
The molecular formula of the compound is C13H12N6O2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural elements include:
- Tetrazole Ring : Known for its ability to mimic carboxylic acids in biological systems, facilitating interactions with enzymes and receptors.
- Thiophene Moiety : Contributes to the compound's lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of this compound is primarily attributed to its tetrazole component. Tetrazoles have been recognized for various pharmacological effects, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Potential : Initial studies suggest activity against several cancer cell lines.
- Anti-inflammatory Properties : The compound may exhibit potential in reducing inflammation.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide | Similar tetrazole structure | Antimicrobial |
| N-(1-benzyl)-N'-phenylurea | Urea instead of amide | Herbicidal |
| 3-amino-N-(4-chlorophenyl)-2-thiazolidinone | Thiazolidinone ring | Anticancer |
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Enzyme Inhibition : The tetrazole moiety may inhibit specific enzymes by mimicking substrate structures.
- Receptor Binding : The compound may bind to various receptors due to its structural similarity to known ligands.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their biological activities. For instance:
- A study reported the synthesis of related tetrazole derivatives that exhibited significant anticancer activity against various cell lines (e.g., lung cancer and leukemia) with GI50 values ranging from 15.1 μM to 28.7 μM .
Table 2: Cytotoxicity Data from Selected Studies
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| Compound A | EKVX (Lung Cancer) | 25.9 |
| Compound B | RPMI-8226 (Leukemia) | 21.5 |
| Compound C | OVCAR-4 (Ovarian Cancer) | 28.7 |
属性
IUPAC Name |
1-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2S/c1-18-13(21)19(17-16-18)10-6-4-9(5-7-10)14-12(20)15-11-3-2-8-22-11/h2-8H,1H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHZYUDLAWYRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














